4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide
Description
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes an indole moiety and a quinazolinone derivative. Its unique chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C24H26N4O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]-N-(3-methyl-4-oxoquinazolin-6-yl)butanamide |
InChI |
InChI=1S/C24H26N4O3/c1-27-16-25-21-11-10-18(14-20(21)24(27)30)26-23(29)9-5-6-17-15-28(12-13-31-2)22-8-4-3-7-19(17)22/h3-4,7-8,10-11,14-16H,5-6,9,12-13H2,1-2H3,(H,26,29) |
InChI Key |
AOUQTZWRXCMUQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCC3=CN(C4=CC=CC=C43)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazolinone Derivative Synthesis: The quinazolinone core can be prepared by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the indole and quinazolinone derivatives through a suitable linker, such as a butanamide chain, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Utilizing chromatography and recrystallization to obtain the pure compound.
Scale-Up Processes: Developing scalable methods that maintain efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The quinazolinone ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The quinazolinone derivative can inhibit certain enzymes, leading to altered cellular pathways. These interactions result in the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the quinazolinone derivative.
Quinazolin-4-one: Contains the quinazolinone core but lacks the indole moiety.
N-(2-methoxyethyl)-1H-indole-3-carboxamide: Similar structure but with different functional groups.
Uniqueness
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide is unique due to its combination of indole and quinazolinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure
The compound features a complex structure combining an indole moiety with a quinazolinone derivative. Its chemical formula is represented as follows:
Antibacterial Activity
Research indicates that derivatives of indole and quinazolinone compounds often exhibit significant antibacterial properties. A study on related compounds showed that they exhibited strong activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like ampicillin, indicating enhanced efficacy.
| Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.004 - 0.03 | |
| Staphylococcus aureus | 0.015 | |
| Bacillus cereus | 0.015 |
The compound's structural features, particularly the presence of the methoxyethyl group and the quinazolinone core, are believed to contribute to its antibacterial potency.
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity. The MIC values against various fungal strains were reported to be similarly low, suggesting strong antifungal properties.
These findings suggest that the compound could be a promising candidate in the development of antifungal therapies.
Anticancer Activity
The anticancer potential of indole derivatives has been widely studied, with many showing cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
A study highlighted that compounds with similar structures exhibited IC50 values in the micromolar range against several cancer cell lines, indicating their potential as anticancer agents. The exact IC50 value for this specific compound requires further investigation but is anticipated to be significant based on structural analogs.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of specific substituents on the indole and quinazolinone rings can greatly influence their pharmacological properties.
Key Points:
- The methoxyethyl group enhances lipophilicity, potentially improving cell membrane permeability.
- The quinazolinone moiety is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Case Studies
- Study on Antibacterial Efficacy : A comparative study demonstrated that similar indole derivatives had enhanced antibacterial activity against resistant strains of bacteria compared to traditional antibiotics, supporting the hypothesis that structural modifications can lead to improved therapeutic agents .
- Antifungal Activity Assessment : Another investigation focused on a series of quinazolinone derivatives which showed potent antifungal activity against clinical isolates of fungi, reinforcing the potential of this class of compounds in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
